Zaurategrast ethyl ester
Overview
Description
Zaurategrast ethyl ester, also known as CDP323, is the ethyl ester proagent of CT7758 . It is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins . It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) for the oral treatment of multiple sclerosis .
Synthesis Analysis
The synthesis of Zaurategrast ethyl ester involves the formation of an ethyl ester prodrug of CT7758 . A risk of acetamide formation, a potential genotoxic impurity, was identified in the API formation step of the process during the early development phase . To minimize this risk, an adequate chemical process design was applied, involving initially three aqueous washes .Molecular Structure Analysis
The molecular formula of Zaurategrast ethyl ester is C28H29BrN4O3 . The molecular weight is 549.46 g/mol . The SMILES representation is O=C(OCC)C@HC=C1)NC4=C(Br)C(C45CCCCC5)=O .Physical And Chemical Properties Analysis
Zaurategrast ethyl ester is a solid substance with a yellow to reddish-brown color . It is soluble in DMSO at a concentration of 150 mg/mL . The storage conditions vary depending on the form (powder or in solvent) and temperature, with the longest storage period being 3 years at -20°C for the powder form .Scientific Research Applications
Treatment of Multiple Sclerosis
Zaurategrast (CDP323) is an ethyl ester prodrug of CT7758, a potent carboxylic acid antagonist of integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). It was under development with UCB and Biogen Idec for the treatment of multiple sclerosis .
Genotoxic Impurity Control
In the synthesis of Zaurategrast Sulfate, a risk of acetamide formation (a potential genotoxic impurity) was identified in the API formation step of the process during the early development phase. A strategy was adopted to minimize the risk of acetamide presence in zaurategrast sulfate drug candidate .
Ester Chemistry
As an ester derivative, Zaurategrast ethyl ester can be used to study new synthetic methods in ester chemistry, including catalyst, thermal catalysis, photocatalysis, electrocatalysis, Lewis acid catalysis, transition metal catalysis, microwave catalysis, C-H activation, etc .
Mechanism of Action
Target of Action
Zaurategrast ethyl ester, also known as CDP323, is a prodrug of CT7758 . The primary targets of this compound are the α4β1 and α4β7 integrins . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 and α4β7 integrins are involved in immune responses, particularly in the migration of immune cells .
Mode of Action
Zaurategrast ethyl ester acts as an antagonist of the α4β1 and α4β7 integrins . By binding to these integrins, it prevents the adhesion of immune cells to the vascular cell adhesion molecule 1 (VCAM-1), thereby inhibiting the migration of these cells from blood vessels to various inflamed tissues . This mechanism is thought to prevent excessive immune reactions and subsequent tissue damage, as seen during uncontrolled immune cell migration in conditions like multiple sclerosis .
Pharmacokinetics
It is mentioned that zaurategrast was well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding, which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The primary result of zaurategrast ethyl ester’s action is the reduction of immune cell migration to inflamed tissues, including the brain . This leads to a decrease in inflammation and tissue damage, particularly in the context of autoimmune diseases like multiple sclerosis .
Safety and Hazards
The safety data sheet for Zaurategrast ethyl ester provides information on necessary first-aid measures, including moving the victim into fresh air if inhaled . If breathing is difficult, oxygen should be given, and if not breathing, artificial respiration should be given, and a doctor should be consulted immediately .
properties
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAXXZCQKMTMO-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196546 | |
Record name | UCB-1184197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration. | |
Record name | CDP323 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zaurategrast ethyl ester | |
CAS RN |
455264-30-9 | |
Record name | UCB-1184197 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UCB-1184197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UCB-1184197 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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